molecular formula C24H23N3O2 B12071983 1-(Pyridin-2-yl)piperazine, N-FMOC protected CAS No. 1980054-13-4

1-(Pyridin-2-yl)piperazine, N-FMOC protected

Cat. No.: B12071983
CAS No.: 1980054-13-4
M. Wt: 385.5 g/mol
InChI Key: AHUDFFMGSBAROX-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)piperazine, N-FMOC protected is a chemical compound that belongs to the class of piperazine derivatives. The N-FMOC (9-fluorenylmethyloxycarbonyl) group is a protective group used in organic synthesis, particularly in peptide synthesis, to protect the amine group of the piperazine ring. This compound is widely used in various fields of scientific research due to its unique chemical properties and versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-2-yl)piperazine, N-FMOC protected typically involves the reaction of 1-(Pyridin-2-yl)piperazine with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-yl)piperazine, N-FMOC protected undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce the corresponding amine .

Scientific Research Applications

1-(Pyridin-2-yl)piperazine, N-FMOC protected has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-yl)piperazine, N-FMOC protected involves the interaction of the piperazine ring with various molecular targets. The FMOC group serves as a protective group, allowing selective reactions to occur at specific sites on the molecule. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

1-(Pyridin-2-yl)piperazine, N-FMOC protected can be compared with other similar compounds such as:

The uniqueness of this compound lies in its FMOC protective group, which allows for selective reactions and applications in peptide synthesis .

Properties

CAS No.

1980054-13-4

Molecular Formula

C24H23N3O2

Molecular Weight

385.5 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl 4-pyridin-2-ylpiperazine-1-carboxylate

InChI

InChI=1S/C24H23N3O2/c28-24(27-15-13-26(14-16-27)23-11-5-6-12-25-23)29-17-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-12,22H,13-17H2

InChI Key

AHUDFFMGSBAROX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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